molecular formula C15H12O5 B1207864 6-Hydroxydihydrodaidzein CAS No. 94105-87-0

6-Hydroxydihydrodaidzein

Cat. No. B1207864
CAS RN: 94105-87-0
M. Wt: 272.25 g/mol
InChI Key: ZAIJTQZQMCNJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxydihydrodaidzein, also known as 4'67-trihydroxyisoflavanone, belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. 6-Hydroxydihydrodaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxydihydrodaidzein has been primarily detected in urine. Within the cell, 6-hydroxydihydrodaidzein is primarily located in the cytoplasm.

Scientific Research Applications

Enhancing Adipocyte Differentiation and Glucose Uptake

6-Hydroxydihydrodaidzein (6-HD) has been found to enhance adipocyte differentiation and insulin-stimulated glucose uptake in 3T3-L1 cells. This process is facilitated through increased expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhanced binding protein alpha (C/EBPα), as well as the facilitation of glucose transporter type 4 (GLUT4) protein translocation to cell membranes. This suggests 6-HD's potential in managing diabetes (Li Chen, Qun-yi Li, Xiaojin Shi, Shi-Long Mao, Yong-Li Du, 2013).

Antioxidative Properties in Fermented Soybean Products

6-Hydroxydaidzein (6-OHD) has been identified as a potent antioxidative component in fermented soybean foods. Along with other o-dihydroxyisoflavones, 6-OHD contributes to the protection against oxidative deterioration during the processing of these products (H. Esaki, S. Kawakishi, Y. Morimitsu, T. Osawa, 1999).

Potential in Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) has been widely used in Parkinson's disease models. Studies have shown that pretreatment with nerve growth factor (NGF) can inhibit apoptosis and necrosis induced by 6-OHDA, suggesting a potential protective mechanism against Parkinsonian neurodegeneration (E. Kavanagh, John Loughlin, Kate Reed Herbert, P. Dockery, Afshin Samali, K. Doyle, A. Gorman, 2006).

Neuroprotective Effects Against Dopaminergic Cell Death

6-OHDA-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cδ. This insight is crucial in understanding the cellular mechanism of 6-OHDA-induced neurodegeneration, often utilized in experimental models for Parkinson disease (Katharine Hanrott, Louise Gudmunsen, M. O'Neill, S. Wonnacott, 2006).

Biochemical Applications in Microbial Systems

6-Hydroxynicotinate 3-monooxygenase, a membrane-bound enzyme from Pseudomonas fluorescens TN5, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. The enzyme is used in synthesizing 2,5-dihydroxypyridine, a precursor for the chemical synthesis of 5-aminolevulinic acid, which finds applications in plant growth hormones, herbicides, and cancer therapy (H. Nakano, M. Wieser, B. Hurh, T. Kawai, T. Yoshida, T. Yamane, T. Nagasawa, 1999).

Effects on GABA(A) Receptor Subtype Selectivity

6-Hydroxyflavone (6HF) has shown to partially potentiate GABA-induced currents in cortical neurons, displaying significant preference for alpha(2)- and alpha(3)-containing subtypes over alpha(1)- and alpha(5)-containing subtypes. This indicates potential as a drug candidate for the treatment of anxiety-like disorders (Lihuan Ren, Feng Wang, Zhiwen Xu, W. Chan, Cunyou Zhao, H. Xue, 2010).

Role in Biotransformation Processes

The compound has been used in the development of genetically modified microorganisms for the biotransformation of daidzein, a major soy isoflavone, through gene cloning of cytochrome P450 enzyme systems (Kwon‐Young Choi, Eunok Jung, Hyungdon Yun, Yung-Hun Yang, Byung-gee Kim, 2014).

properties

CAS RN

94105-87-0

Product Name

6-Hydroxydihydrodaidzein

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

6,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,16-18H,7H2

InChI Key

ZAIJTQZQMCNJHG-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(C(=O)C2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O

synonyms

6,7,4'-trihydroxyisoflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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